molecular formula C26H31N3O4S B14169471 Methyl N-{8-[3-(thiophen-3-yl)acryloyl]-2,8-diazaspiro[4.5]decane-2-carbonyl}phenylalaninate CAS No. 4025-16-5

Methyl N-{8-[3-(thiophen-3-yl)acryloyl]-2,8-diazaspiro[4.5]decane-2-carbonyl}phenylalaninate

Cat. No.: B14169471
CAS No.: 4025-16-5
M. Wt: 481.6 g/mol
InChI Key: MZMMYXIVHRNJQH-UHFFFAOYSA-N
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Description

Methyl N-{8-[3-(thiophen-3-yl)acryloyl]-2,8-diazaspiro[4.5]decane-2-carbonyl}phenylalaninate is a complex organic compound that features a thiophene ring, a spirocyclic structure, and an acrylamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-{8-[3-(thiophen-3-yl)acryloyl]-2,8-diazaspiro[4.5]decane-2-carbonyl}phenylalaninate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivative, followed by the formation of the spirocyclic structure through a series of cyclization reactions. The acrylamide moiety is then introduced via acryloylation, and the final product is obtained through esterification with phenylalanine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to streamline the process .

Chemical Reactions Analysis

Types of Reactions

Methyl N-{8-[3-(thiophen-3-yl)acryloyl]-2,8-diazaspiro[4.5]decane-2-carbonyl}phenylalaninate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl N-{8-[3-(thiophen-3-yl)acryloyl]-2,8-diazaspiro[4.5]decane-2-carbonyl}phenylalaninate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl N-{8-[3-(thiophen-3-yl)acryloyl]-2,8-diazaspiro[4.5]decane-2-carbonyl}phenylalaninate involves its interaction with specific molecular targets, such as kinases and microbial enzymes. The compound’s thiophene ring and spirocyclic structure allow it to bind effectively to these targets, inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-{8-[3-(thiophen-3-yl)acryloyl]-2,8-diazaspiro[4.5]decane-2-carbonyl}phenylalaninate is unique due to its combination of a thiophene ring, spirocyclic structure, and acrylamide moiety.

Properties

CAS No.

4025-16-5

Molecular Formula

C26H31N3O4S

Molecular Weight

481.6 g/mol

IUPAC Name

methyl 3-phenyl-2-[[8-(3-thiophen-3-ylprop-2-enoyl)-2,8-diazaspiro[4.5]decane-2-carbonyl]amino]propanoate

InChI

InChI=1S/C26H31N3O4S/c1-33-24(31)22(17-20-5-3-2-4-6-20)27-25(32)29-15-12-26(19-29)10-13-28(14-11-26)23(30)8-7-21-9-16-34-18-21/h2-9,16,18,22H,10-15,17,19H2,1H3,(H,27,32)

InChI Key

MZMMYXIVHRNJQH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)N2CCC3(C2)CCN(CC3)C(=O)C=CC4=CSC=C4

Origin of Product

United States

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